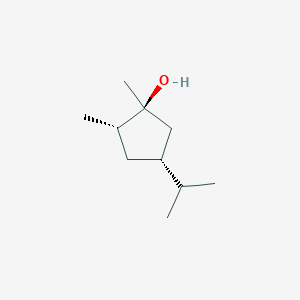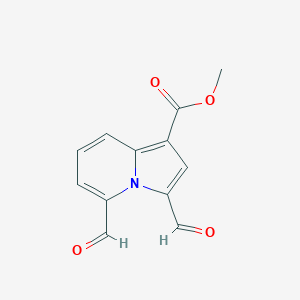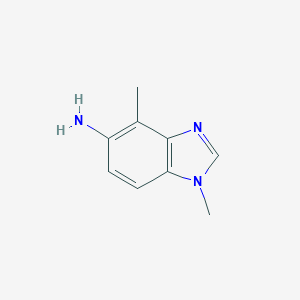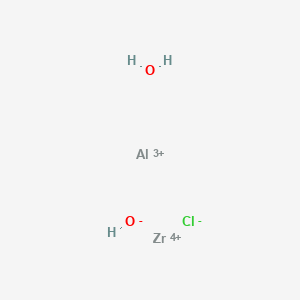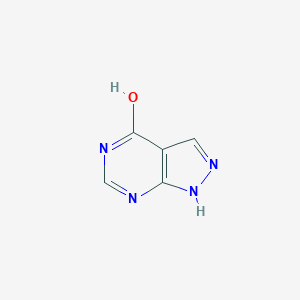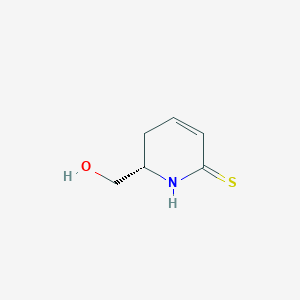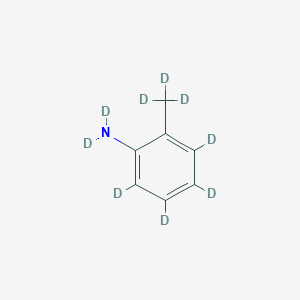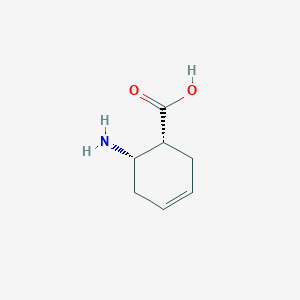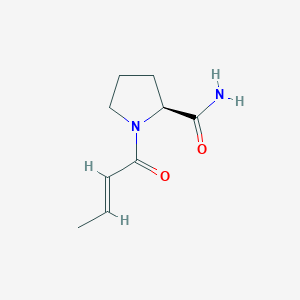
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, also known as BEP, is a synthetic compound that has been widely used in scientific research. This compound is a type of pyrrolidine derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the formation of a covalent bond between the pyrrolidine ring and a specific amino acid residue on the target protein. This covalent bond can lead to changes in the conformation and function of the protein, which can affect various biological processes.
Biochemical and Physiological Effects:
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. For example, (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has also been found to affect the expression of specific genes, leading to changes in cell signaling and metabolism. In addition, (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is its ability to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in living cells. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is also relatively easy to synthesize and can be modified to target specific proteins. However, one limitation of using (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of new methods for labeling proteins with (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, such as the use of photoactivatable (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide derivatives. Another area of interest is the development of new applications for (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, such as the study of protein-protein interactions in disease states. Finally, there is also potential for the development of new drugs based on the structure of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, which could have therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide involves a multi-step process that starts with the reaction of but-2-enoyl chloride with pyrrolidine to form N-(but-2-enoyl)pyrrolidine. This intermediate is then reacted with ethyl chloroformate to form N-(but-2-enoyl)pyrrolidine-2-carbonyl chloride. Finally, this compound is reacted with ammonia to form (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is in the study of protein-protein interactions. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide can be used to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in living cells. (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has also been used to study the role of specific proteins in various biological processes, such as cell signaling and gene expression.
Propriétés
Numéro CAS |
188300-63-2 |
|---|---|
Nom du produit |
(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(2S)-1-[(E)-but-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-2-4-8(12)11-6-3-5-7(11)9(10)13/h2,4,7H,3,5-6H2,1H3,(H2,10,13)/b4-2+/t7-/m0/s1 |
Clé InChI |
BVEFCPJNFAGQSJ-XBBYQOBLSA-N |
SMILES isomérique |
C/C=C/C(=O)N1CCC[C@H]1C(=O)N |
SMILES |
CC=CC(=O)N1CCCC1C(=O)N |
SMILES canonique |
CC=CC(=O)N1CCCC1C(=O)N |
Synonymes |
2-Pyrrolidinecarboxamide,1-(1-oxo-2-butenyl)-,[S-(E)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




